molecular formula C9H14N2 B6261708 2-(4-methylpyridin-2-yl)propan-2-amine CAS No. 1401526-15-5

2-(4-methylpyridin-2-yl)propan-2-amine

Cat. No.: B6261708
CAS No.: 1401526-15-5
M. Wt: 150.2
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Description

Significance of Methylated Pyridine-Amine Scaffolds in Chemical Science

Methylated pyridine-amine scaffolds are of considerable interest due to their versatile applications. The methyl group can influence the steric and electronic properties of the pyridine (B92270) ring, while the amine group provides a key site for further functionalization or interaction with other molecules. figshare.com These structural features make them valuable as ligands in coordination chemistry and catalysis, as well as building blocks in the synthesis of complex organic molecules and materials. nih.govalfachemic.comnih.gov

In medicinal chemistry, the pyridine nucleus is a "privileged scaffold," found in numerous natural products and FDA-approved drugs. nih.govacs.org The presence of a pyridine ring can enhance the pharmacological properties of a molecule, including its solubility and ability to interact with biological targets. mdpi.com Methylated pyridine-amine derivatives, in particular, have been investigated for their potential as inhibitors of enzymes such as inducible nitric oxide synthase (iNOS), which is implicated in various inflammatory conditions. nih.gov

Historical Context of Pyridine-Derived Amines in Synthetic and Mechanistic Studies

The history of pyridine chemistry dates back to the 19th century, with the first isolation of pyridine from coal tar. rsc.org The first synthesis of a heteroaromatic compound, pyridine itself, was achieved in 1876 from acetylene (B1199291) and hydrogen cyanide. figshare.com Early synthetic methods were often low-yielding. figshare.com A significant advancement came in 1924 with the Chichibabin pyridine synthesis, which involves the condensation of aldehydes and ketones with ammonia (B1221849). nih.gov

The development of synthetic routes to pyridine derivatives has been crucial for accessing a wide range of functionalized compounds. Over the years, numerous methods have been developed for the introduction of substituents onto the pyridine ring, including amination reactions. researchgate.net These synthetic advancements have enabled detailed mechanistic studies of reactions involving pyridine-derived amines and have paved the way for their application in various fields. Traditional methods for pyridine synthesis often involved condensation reactions, while more modern approaches include cycloaddition reactions and C-H activation strategies. nih.gov

Overview of Contemporary Research Avenues for 2-(4-methylpyridin-2-yl)propan-2-amine (B1321005)

While specific research on 2-(4-methylpyridin-2-yl)propan-2-amine is limited in publicly available literature, its structural motifs suggest several promising areas for contemporary research. Drawing parallels from structurally similar compounds, potential research directions can be extrapolated.

Catalysis: Pyridine-amine derivatives are known to act as effective ligands for transition metals, forming complexes that can catalyze a variety of organic transformations. nih.govalfachemic.com The nitrogen atoms of the pyridine ring and the amine group can coordinate to a metal center, creating a specific steric and electronic environment that can influence the catalytic activity and selectivity. Research on palladium(II) complexes with substituted pyridine ligands has demonstrated their efficacy in cross-coupling reactions. nih.govacs.org Therefore, 2-(4-methylpyridin-2-yl)propan-2-amine could be explored as a ligand in catalysis, with potential applications in hydrogenation, hydroformylation, and polymerization reactions. alfachemic.com

Materials Science: The ability of pyridine derivatives to form coordination polymers and metal-organic frameworks (MOFs) makes them interesting candidates for materials science research. nih.gov The specific substitution pattern of 2-(4-methylpyridin-2-yl)propan-2-amine could lead to the formation of novel materials with unique structural and functional properties.

Medicinal Chemistry: Given the established role of pyridine-amine scaffolds in drug discovery, 2-(4-methylpyridin-2-yl)propan-2-amine represents a lead structure for the development of new therapeutic agents. rsc.org Research on analogous compounds suggests its potential as an inhibitor of enzymes like iNOS. nih.gov Further studies could involve the synthesis and biological evaluation of a library of derivatives to explore their structure-activity relationships.

While detailed experimental data for 2-(4-methylpyridin-2-yl)propan-2-amine is not widely reported, its constituent parts are well-studied. The physicochemical properties of the parent amine, 2-propanamine, and the starting material, 4-methylpyridine (B42270), are documented.

Table 1: Physicochemical Properties of Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C)
2-Propanamine 75-31-0 C₃H₉N 59.11 32.4 -95.2

Note: Data for 2-Propanamine and 4-Methylpyridine is provided as a reference for the constituent parts of the target compound.

Spectroscopic data for the starting material, 4-methylpyridin-2-amine, is also available and provides a basis for the characterization of its derivatives.

Table 2: 1H NMR Spectroscopic Data for 4-Methylpyridin-2-amine

Protons Chemical Shift (ppm)
Pyridine-H3 6.20
Pyridine-H5 6.37
Pyridine-H6 7.81
-CH₃ 2.16

Solvent: CDCl₃. Source: chemicalbook.com

The synthesis of related 2-amino-4-methylpyridine (B118599) analogues often involves multi-step sequences, including protection of the amino group, functionalization of the pyridine ring, and subsequent deprotection. nih.gov A plausible synthetic route to 2-(4-methylpyridin-2-yl)propan-2-amine could involve the reaction of 2-lithio-4-methylpyridine with acetone, followed by a Ritter reaction or a similar amination procedure.

Properties

CAS No.

1401526-15-5

Molecular Formula

C9H14N2

Molecular Weight

150.2

Purity

95

Origin of Product

United States

Sophisticated Synthetic Strategies for 2 4 Methylpyridin 2 Yl Propan 2 Amine and Its Advanced Analogs

Development of Catalytic and Stereoselective Pathways for the Pyridine-Amine Moiety

The creation of the chiral amine center on the pyridine (B92270) scaffold is a critical challenge in medicinal chemistry. nih.gov Modern synthetic chemistry has moved towards catalytic and stereoselective methods to achieve high efficiency and enantiomeric purity, moving away from classical approaches that often yield racemic mixtures. acs.org

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines. Transaminases, for instance, can be used in dynamic kinetic resolution processes to convert ketones into enantiomerically pure amines. mdpi.com In one reported synthesis of an analog, a transaminase was engineered through directed evolution to reverse the diastereoselectivity, furnishing the desired anti product from a ketone precursor. mdpi.com Similarly, imine reductases (IREDs) have been successfully employed for the asymmetric synthesis of complex amine-containing pharmaceuticals, offering high yield and enantiomeric excess. mdpi.com

Transition metal catalysis also provides robust pathways. Zirconocene hydride, or Schwartz's reagent, has been demonstrated as a highly chemo- and stereoselective reducing agent for sulfinyl ketimines. nih.govacs.org This method is notable for its broad functional group tolerance, including esters, nitriles, and various heterocyclic systems like pyridine, making it highly applicable in complex molecule synthesis. nih.govacs.org The high selectivity is rationalized through a cyclic half-chair transition state. nih.gov Rhodium-catalyzed asymmetric hydrogenation represents another key strategy, particularly for the reduction of enamine precursors to furnish chiral amines with high enantiopurity. mdpi.com

Catalytic MethodSubstrateKey FeaturesApplication Example
Transaminase (Biocatalysis) Prochiral KetoneHigh enantioselectivity, dynamic kinetic resolution. mdpi.comSynthesis of Sitagliptin and other chiral amines. mdpi.com
Imine Reductase (Biocatalysis) ImineHigh stability and activity, can perform resolution of chiral substrate amines. mdpi.comKilogram-scale synthesis of GSK2879552. mdpi.com
Zirconocene Hydride (Schwartz's Reagent) Sulfinyl KetimineHigh chemoselectivity and diastereoselectivity, broad functional group tolerance. nih.govacs.orgSynthesis of benzylamines and heterocyclic amines. nih.govacs.org
Rhodium-Catalyzed Asymmetric Hydrogenation EnamineHigh enantiomeric excess, used in multi-step, one-pot transformations. mdpi.comSecond-generation synthesis of Sitagliptin. mdpi.com

Exploration of Novel Precursors and Reaction Conditions for Enhanced Yields

Achieving high yields in the synthesis of substituted pyridine amines often requires careful selection of precursors and optimization of reaction conditions. A common route to analogs of 2-(4-methylpyridin-2-yl)propan-2-amine (B1321005) involves starting with a protected 2-amino-4-methylpyridine (B118599). For example, the synthesis of 6-substituted analogs begins with 2-amino-4-methylpyridine (1), which is protected, often as a 2,5-dimethyl-1H-pyrrol-1-yl derivative (5), before further functionalization. nih.gov

The key intermediate can then be lithiated and reacted with various electrophiles. For instance, reaction with acetaldehyde (B116499) yields a propan-2-ol derivative (7) in high yield, which can be further modified. nih.gov The choice of reagents for subsequent transformations is critical; for example, using diethylaminosulfur trifluoride (DAST) for fluorination can lead to elimination byproducts, highlighting the need for careful condition screening. nih.gov

Alternative strategies focus on building the pyridine ring itself. The Hantzsch pyridine synthesis, a classic multi-component reaction, can be adapted to produce substituted dihydropyridines from an aldehyde, a β-ketoester, and an ammonia (B1221849) source, which are then oxidized to the corresponding pyridine. youtube.com More modern approaches utilize transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles to construct the pyridine ring, offering a modular route to diverse structures. youtube.com

Sustainable approaches are also being explored, using renewable feedstocks. Glycerol (B35011), a byproduct of biodiesel production, can be catalytically converted to pyridine bases. researchgate.net This can be achieved either directly by reacting glycerol with ammonia over catalysts like Cu/HZSM-5 or in a two-step process where glycerol is first dehydrated to acrolein, which then reacts with ammonia. researchgate.net

Precursor(s)Reaction TypeConditionsProductYield
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridine (6) and AcetaldehydeNucleophilic Additionn-BuLi, Et2O, -20 °C to -10 °C1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)propan-2-ol (7)High nih.gov
1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)propan-2-ol (7)FluorinationDAST or PBSF2-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(2-fluoropropyl)-4-methylpyridine (8)Modest (major byproduct formation with PBSF) nih.gov
Glycerol and AmmoniaDirect AminocyclizationCu/HZSM-5 or HZSM-5/11 catalyst, >400°CPyridine and PicolinesVaries with catalyst researchgate.net
Acetylene (B1199291) and AmmoniaDehydrocyclizationCdO-Cr2O3-kaolin catalyst, 420°C2-methylpyridine and 4-methylpyridine (B42270)~70% semanticscholar.org

Green Chemistry Principles and Sustainable Synthesis of 2-(4-methylpyridin-2-yl)propan-2-amine

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact. researchgate.netmdpi.com Key strategies include the use of environmentally benign solvents, catalysts, and energy sources, as well as designing atom-economical reactions. researchgate.netrsc.org

One-pot, multi-component reactions are a cornerstone of green synthesis, as they reduce waste by minimizing intermediate purification steps. nih.govacs.org For instance, novel pyridine derivatives have been synthesized in excellent yields (82-94%) via a four-component reaction under microwave irradiation, a method that significantly shortens reaction times (2-7 minutes) compared to conventional heating (6-9 hours). nih.govacs.org

The choice of solvent and catalyst is critical. Water or eco-friendly solvents like ethanol (B145695) are preferred. rsc.orgnih.gov Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and recycled. researchgate.netsemanticscholar.org For example, the synthesis of methylpyridines from acetylene and ammonia utilizes solid catalysts based on kaolin (B608303) mixed with metal oxides, which can be used in continuous processes. semanticscholar.org The use of renewable resources, such as the synthesis of pyridine bases from glycerol, represents a significant step towards sustainable chemical production. researchgate.net

Green Chemistry ApproachDescriptionExampleAdvantages
Microwave-Assisted Synthesis Using microwave irradiation to accelerate reactions. nih.govacs.orgOne-pot, four-component synthesis of pyridine derivatives in ethanol. nih.govacs.orgReduced reaction times (minutes vs. hours), high yields, pure products. nih.govacs.org
Sustainable Feedstocks Utilizing renewable raw materials instead of petroleum-based ones. researchgate.netSynthesis of pyridine bases from glycerol. researchgate.netReduces reliance on fossil fuels, utilizes industrial byproducts. researchgate.net
Heterogeneous Catalysis Employing solid catalysts that are easily separated and recycled. semanticscholar.orgGas-phase synthesis of methylpyridines using a CdO-Cr2O3-kaolin catalyst. semanticscholar.orgCatalyst reusability, simplified purification, suitable for continuous processes. semanticscholar.org
Multi-Component Reactions Combining three or more reactants in a single step to build complex molecules. researchgate.netnih.govSynthesis of functionalized 1,6-dihydropyridines. researchgate.netHigh atom economy, reduced waste, operational simplicity. researchgate.net

Flow Chemistry and Continuous Processing Approaches for Scalable Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch methods for the synthesis of pyridine-containing compounds, especially for large-scale production. organic-chemistry.orgresearchgate.net This technology enables precise control over reaction parameters, enhanced safety by minimizing the volume of hazardous intermediates at any given time, and improved efficiency and scalability. organic-chemistry.orgnih.govresearchgate.net

Microreactor technology has been successfully applied to the synthesis of pyridine derivatives. For the N-oxidation of pyridines, a continuous flow microreactor using a TS-1/H₂O₂ catalytic system achieved up to 99% yield with significantly shorter reaction times than batch processes and demonstrated stable operation for over 800 hours. organic-chemistry.orgresearchgate.net This highlights the potential for safe, green, and highly efficient large-scale production. researchgate.net

Multistep continuous flow systems have also been developed to synthesize complex molecules. A "synthesis machine" was reported for the four-step conversion of anilines into pyrazoles, which involves the in-situ formation and use of reactive diazonium and hydrazine (B178648) intermediates, thus avoiding their hazardous accumulation. nih.gov Similar telescoped, continuous platforms can be designed for biaryl chiral amines, integrating chemo- and biocatalysis steps. acs.org For example, a three-step sequence involving chiral amine formation, protection, and a final Suzuki cross-coupling can be performed entirely in a continuous flow setup. acs.org The synthesis of 2-methylpyridines has also been expedited using a bench-top continuous flow system, passing a pyridine precursor in a low-boiling-point alcohol over a heated Raney® nickel catalyst, which is safer and generates less waste than batch protocols. mdpi.comresearchgate.net

Flow Chemistry ApplicationKey TechnologyReactionAdvantages
N-Oxidation of Pyridines Packed-bed microreactor with TS-1 catalyst. organic-chemistry.orgresearchgate.netCatalytic oxidation with H₂O₂. organic-chemistry.orgresearchgate.netHigh yield (up to 99%), enhanced safety, long-term catalyst stability, scalability. organic-chemistry.orgresearchgate.net
α-Methylation of Pyridines Packed catalyst column (Raney® nickel). mdpi.comresearchgate.netReaction with primary alcohol at high temperature. mdpi.comresearchgate.netShorter reaction times, increased safety, no work-up, reduced waste. mdpi.comresearchgate.net
Multistep Synthesis of Chiral Amines Telescoped continuous platform. acs.orgChemo- and biocatalysis (e.g., amine formation, protection, cross-coupling). acs.orgIntegration of multiple steps, access to complex molecules, versatility. acs.org
Synthesis of 2-[Methyl(pyridin-2-yl)amino]ethanol Single microreactor chip. researchgate.netReaction of 2-chloropyridine (B119429) and 2-(methylamino)ethanol.Higher productivity than batch reactors at elevated temperatures. researchgate.net

Post-Synthetic Functionalization and Derivatization for Tailored Chemical Properties

Post-synthetic modification (PSM) and derivatization are powerful strategies for fine-tuning the chemical and physical properties of a core molecular scaffold like 2-(4-methylpyridin-2-yl)propan-2-amine. These techniques allow for the introduction of diverse functional groups to create a library of advanced analogs with tailored characteristics.

PSM is widely used on materials like covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) that have pendant amine groups. semanticscholar.orgresearchgate.net The amine functionality can be readily converted into other groups. For example, reaction with aldehydes leads to the formation of imine bonds, which can alter properties like solubility and porosity or install metal-binding sites for creating mixed-metal solids. rsc.orgudel.edu The amine group can also be acylated or undergo other transformations to modify the surface chemistry of the material. semanticscholar.org

Mechanistic Elucidation of 2 4 Methylpyridin 2 Yl Propan 2 Amine Reactivity

Fundamental Reaction Pathways Involving the Pyridine (B92270) Nitrogen and Primary Amine Functionality

The chemical behavior of 2-(4-methylpyridin-2-yl)propan-2-amine (B1321005) is largely defined by the nucleophilic and basic character of its two nitrogen atoms. The pyridine nitrogen and the primary amine can undergo a variety of fundamental reactions.

The primary amine is nucleophilic and can react with electrophiles. For instance, it can be alkylated by alkyl halides. This reaction typically proceeds via an SN2 mechanism. libretexts.org It is important to note that polyalkylation can occur, potentially leading to the formation of secondary and tertiary amines, and ultimately a quaternary ammonium (B1175870) salt if excess alkyl halide is used. mnstate.edu The amine can also react with acid chlorides and sulfonyl chlorides to form amides and sulfonamides, respectively. libretexts.org

Both the pyridine nitrogen and the primary amine can act as bases and react with acids to form ammonium salts. mnstate.edu The relative basicity of the two nitrogen atoms determines which one is protonated preferentially. Generally, the lone pair of an sp³-hybridized nitrogen (like in the primary amine) is more basic than that of an sp²-hybridized nitrogen (like in the pyridine ring). mnstate.edu

The primary amine can also react with aldehydes and ketones to form imines. This reaction is typically acid-catalyzed and is reversible. libretexts.org The pH must be carefully controlled, as a pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not be sufficient to protonate the hydroxyl intermediate to facilitate water elimination. libretexts.org

Investigation of Electron Transfer Processes and Radical Intermediates

Electron transfer processes are crucial in many reactions involving nitrogen-containing heterocyclic compounds. The oxidation or reduction of 2-(4-methylpyridin-2-yl)propan-2-amine can lead to the formation of radical intermediates that can initiate subsequent chemical transformations.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of chemical compounds. nih.govyoutube.com By applying a potential waveform to a solution containing the compound of interest, one can determine its oxidation and reduction potentials. youtube.com A typical cyclic voltammogram plots the current response versus the applied potential, revealing information about the reversibility of electron transfer processes and the stability of the generated radical ions. youtube.comresearchgate.net For a reversible one-electron process, the ratio of the anodic to cathodic peak currents (Ipa/Ipc) is expected to be unity. youtube.com

Table 1: Illustrative Electrochemical Data for a Pyridine-Amine Compound

ParameterValueDescription
Epa (V)+0.85Anodic peak potential
Epc (V)+0.20Cathodic peak potential
Ipa (µA)5.2Anodic peak current
Ipc (µA)4.9Cathodic peak current
Ipa/Ipc1.06Peak current ratio

Note: This is a hypothetical table to illustrate the type of data obtained from a cyclic voltammetry experiment.

Coordination Chemistry: Ligand Binding Modes and Metal-Ligand Cooperativity

The presence of two nitrogen atoms in a 1,3-relationship makes 2-(4-methylpyridin-2-yl)propan-2-amine an excellent candidate for a bidentate ligand in coordination chemistry. It can chelate to a metal center through both the pyridine nitrogen and the primary amine nitrogen, forming a stable six-membered ring.

The coordination of similar pyridine-based ligands, such as picolinamides, has been shown to be effective in copper-catalyzed cross-coupling reactions. nih.gov The substituents on the pyridine ring can play a crucial role in determining the redox properties of the metal center and, consequently, the catalytic efficacy. nih.gov In the case of 2-(4-methylpyridin-2-yl)propan-2-amine, the electron-donating methyl group at the 4-position of the pyridine ring would increase the electron density on the pyridine nitrogen, potentially enhancing its coordinating ability.

Metal-ligand cooperativity refers to the synergistic action of the metal and the ligand in activating substrates and facilitating chemical reactions. uu.nlspringerprofessional.de In complexes of 2-(4-methylpyridin-2-yl)propan-2-amine, the amine group could participate in proton-coupled electron transfer (PCET) processes, where the transfer of an electron and a proton occur in a concerted or stepwise manner. This type of cooperativity is essential in many enzymatic and synthetic catalytic cycles. For instance, in some systems, the ligand is not a passive spectator but actively participates in bond-making and bond-breaking events. nih.gov

Kinetic and Thermodynamic Profiling of Chemical Transformations

Understanding the kinetics and thermodynamics of reactions involving 2-(4-methylpyridin-2-yl)propan-2-amine is fundamental to elucidating reaction mechanisms and optimizing reaction conditions. Kinetic studies provide information about reaction rates, rate laws, and activation parameters, while thermodynamic studies reveal the position of equilibrium and the spontaneity of a reaction.

The rate of a chemical reaction can be influenced by various factors, including the concentration of reactants, temperature, and the presence of a catalyst. For example, in the alkylation of the primary amine, the reaction would be expected to follow second-order kinetics, being first order in the amine and first order in the alkyl halide.

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be determined using techniques like calorimetry. These parameters provide a complete energetic picture of a chemical transformation.

Table 2: Hypothetical Kinetic and Thermodynamic Data for the N-Acetylation of 2-(4-methylpyridin-2-yl)propan-2-amine

ParameterValueUnits
Rate constant (k) at 298 K1.2 x 10-3M-1s-1
Activation Energy (Ea)55kJ/mol
Enthalpy of Reaction (ΔH)-45kJ/mol
Entropy of Reaction (ΔS)-120J/(mol·K)
Gibbs Free Energy (ΔG) at 298 K-9.24kJ/mol

Note: This table presents hypothetical data to illustrate the kinetic and thermodynamic parameters for a given reaction.

Stereochemical Outcomes and Chiral Induction in Reactions involving 2-(4-methylpyridin-2-yl)propan-2-amine

The molecule 2-(4-methylpyridin-2-yl)propan-2-amine is achiral as it does not possess a stereocenter. However, if it participates in a reaction that generates a new chiral center, the stereochemical outcome of that reaction becomes a critical aspect to consider.

Furthermore, if a chiral derivative of this compound were synthesized, for example, by introducing a substituent at the carbon atom bearing the amine group, it could be used as a chiral ligand in asymmetric catalysis. Chiral ligands play a pivotal role in enantioselective synthesis, where they create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product over the other.

The development of chiral pyridine-based ligands has been a subject of intense research. The stereochemical outcome of a reaction catalyzed by a metal complex with a chiral ligand is often dictated by steric interactions in the transition state, which favor one diastereomeric transition state over the other, resulting in chiral induction. While no specific studies on the stereochemical applications of 2-(4-methylpyridin-2-yl)propan-2-amine are reported, the principles of asymmetric catalysis suggest its potential as a scaffold for the design of new chiral ligands. nih.gov

Theoretical and Computational Chemistry Studies of 2 4 Methylpyridin 2 Yl Propan 2 Amine

Quantum Chemical Calculations of Electronic Structure, Bonding, and Molecular Orbitals

Currently, there are no published quantum chemical calculations detailing the electronic structure, bonding characteristics, or molecular orbitals of 2-(4-methylpyridin-2-yl)propan-2-amine (B1321005).

Future computational investigations would likely employ Density Functional Theory (DFT) or other ab initio methods to model these fundamental properties. Such studies would be crucial for understanding the molecule's reactivity, stability, and intermolecular interactions. Key parameters that would be calculated include:

Electron Distribution and Electrostatic Potential: Mapping the electron density to identify electron-rich and electron-deficient regions, which would indicate likely sites for electrophilic and nucleophilic attack.

Bonding Analysis: Utilizing techniques like Natural Bond Orbital (NBO) analysis to quantify the nature of the chemical bonds (e.g., sigma, pi contributions) and any intramolecular hydrogen bonding.

Molecular Orbitals: Determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and electronic excitation properties.

Conformational Analysis and Potential Energy Surface Mapping

A conformational analysis and mapping of the potential energy surface for 2-(4-methylpyridin-2-yl)propan-2-amine have not been reported in the scientific literature.

This type of study is essential for understanding the three-dimensional structure and flexibility of the molecule. By systematically rotating the rotatable bonds (e.g., the bond connecting the propan-2-amine group to the pyridine (B92270) ring), a potential energy surface can be generated. This would allow for:

Identification of Stable Conformers: Locating the low-energy, stable conformations of the molecule.

Determination of Rotational Barriers: Calculating the energy barriers between different conformers, which provides insight into the molecule's flexibility at different temperatures.

Geometric Parameters: Predicting the bond lengths, bond angles, and dihedral angles for the most stable conformers.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

There are no published computational predictions of spectroscopic parameters for 2-(4-methylpyridin-2-yl)propan-2-amine.

Computational chemistry is a powerful tool for predicting various spectroscopic data, which can then be used to interpret experimental spectra or to confirm the structure of a synthesized compound. For 2-(4-methylpyridin-2-yl)propan-2-amine, future computational work could focus on:

NMR Spectroscopy: Calculating the chemical shifts (¹H and ¹³C) for each atom in the molecule. These predicted shifts can be invaluable in assigning peaks in experimental NMR spectra.

Infrared (IR) Spectroscopy: Simulating the vibrational frequencies to predict the positions of absorption bands in the IR spectrum. This helps in identifying the functional groups present in the molecule.

UV-Vis Spectroscopy: Using time-dependent DFT (TD-DFT) to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible spectrum.

Computational Modeling of Reaction Mechanisms and Transition States

No computational studies on the reaction mechanisms or transition states involving 2-(4-methylpyridin-2-yl)propan-2-amine have been documented.

Understanding how a molecule reacts is fundamental to its application in chemical synthesis. Computational modeling can elucidate reaction pathways and provide insights that are difficult to obtain through experiments alone. Future research in this area could involve:

Mapping Reaction Coordinates: Modeling the entire path of a chemical reaction, from reactants to products, through the transition state.

Calculating Activation Energies: Determining the energy barrier that must be overcome for a reaction to occur, which is crucial for predicting reaction rates.

Identifying Intermediates and Transition States: Characterizing the geometry and energy of any transient species that are formed during a reaction.

In silico Design of Novel 2-(4-methylpyridin-2-yl)propan-2-amine Derivatives with Tuned Chemical Reactivity

The in silico design of novel derivatives of 2-(4-methylpyridin-2-yl)propan-2-amine has not yet been explored in published research.

Once the fundamental computational models of the parent molecule are established, it becomes possible to design new molecules with desired properties. This in silico approach can significantly accelerate the discovery of new compounds by predicting their properties before they are synthesized in the lab. For this specific scaffold, computational design could be used to:

Modify Reactivity: Systematically alter the functional groups on the pyridine ring or the amine to tune the molecule's electronic properties and, consequently, its reactivity.

Enhance Specific Interactions: Design derivatives that have improved binding affinity for a particular biological target or that exhibit desired intermolecular interactions for materials science applications.

Screen Virtual Libraries: Create and computationally screen a large library of virtual derivatives to identify candidates with the most promising properties for a specific application.

Advanced Spectroscopic and Structural Characterization of 2 4 Methylpyridin 2 Yl Propan 2 Amine and Its Adducts

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. For 2-(4-methylpyridin-2-yl)propan-2-amine (B1321005), a combination of one-dimensional (¹H and ¹³C) and multi-dimensional (COSY, HSQC, HMBC) NMR experiments would provide an unambiguous structural assignment.

The ¹H NMR spectrum is expected to show distinct signals for the pyridine (B92270) ring protons, the pyridine's methyl group, the amine protons, and the equivalent methyl protons of the propan-2-amine group. The pyridine protons would appear as doublets or singlets in the aromatic region, with their coupling patterns revealing their positions on the ring. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the quaternary carbon of the propan-2-amine moiety. docbrown.info

To confirm these assignments, two-dimensional NMR techniques are indispensable. A ¹H-¹H COSY spectrum would establish the coupling relationships between adjacent protons, for instance, between the pyridine ring protons. An HSQC experiment would correlate each proton signal with its directly attached carbon atom. Finally, an HMBC experiment, which shows correlations between protons and carbons over two to three bonds, would be crucial for connecting the propan-2-amine group to the pyridine ring at the C2 position. mdpi.com For example, correlations would be expected between the protons of the gem-dimethyl groups and the C2 carbon of the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(4-methylpyridin-2-yl)propan-2-amine Predicted values are based on the analysis of similar structures such as 4-methylpyridin-2-amine chemicalbook.comchemicalbook.com and propan-2-amine. docbrown.infodocbrown.info

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Comments
Pyridine C2-H-~160Quaternary carbon, no attached proton.
Pyridine C3-H~6.5-6.7~115-120Proton signal expected to be a doublet or singlet depending on coupling.
Pyridine C4-CH₃~2.2-2.4~20-22Methyl protons appear as a singlet.
Pyridine C5-H~6.6-6.8~120-125Proton signal expected to be a doublet.
Pyridine C6-H~8.0-8.2~148-150Proton signal downfield due to proximity to nitrogen, appears as a doublet.
C(CH₃)₂~1.3-1.5~25-30Six equivalent methyl protons appear as a singlet.
C(CH₃)₂-~50-55Quaternary carbon of the propane (B168953) group.
NH₂Broad singlet, variable-Chemical shift and appearance depend on solvent and concentration.

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways, which provides further structural evidence. For 2-(4-methylpyridin-2-yl)propan-2-amine (C₁₀H₁₆N₂), the exact mass of the molecular ion [M+H]⁺ would be a key identifier.

Electron ionization (EI) would likely lead to significant fragmentation. The most probable fragmentation patterns would involve the cleavage of the C-C bond alpha to the amine, a characteristic pathway for amines. docbrown.info This would lead to the formation of a stable ion by loss of a methyl group. Another common fragmentation would be the loss of the entire propan-2-amine side chain, resulting in a fragment corresponding to the 4-methylpyridine (B42270) cation.

Electrospray ionization (ESI), a softer ionization technique, would be expected to produce a prominent protonated molecular ion [M+H]⁺. Predicted collision cross-section (CCS) values for various adducts of a closely related isomer, 2-methyl-2-(4-methylpyridin-2-yl)propan-1-amine (B1505168), provide insight into the expected ions in ESI-MS. uni.lu

Table 2: Predicted High-Resolution Mass Spectrometry Data for Adducts of 2-(4-methylpyridin-2-yl)propan-2-amine Isomer Data predicted for the isomer 2-methyl-2-(4-methylpyridin-2-yl)propan-1-amine (C₁₀H₁₆N₂), which has the same molecular formula and weight. uni.lu

AdductPredicted m/zPredicted Collision Cross Section (CCS) (Ų)
[M+H]⁺165.13863137.7
[M+Na]⁺187.12057145.3
[M+K]⁺203.09451143.1
[M+NH₄]⁺182.16517157.0
[M-H]⁻163.12407139.7

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

X-ray crystallography provides definitive information on the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While crystal structure data for 2-(4-methylpyridin-2-yl)propan-2-amine is not available, the structure of its immediate amide precursor, 2,2-Dimethyl-N-(4-methylpyridin-2-yl)propanamide, has been determined. nih.govresearchgate.net This provides a robust model for the geometry of the pyridine and substituted propane framework.

In the crystal structure of the amide precursor, the molecule is nearly planar, with a small dihedral angle of 16.7(1)° between the pyridine ring and the amide plane. researchgate.net The crystal packing is dominated by N-H···O hydrogen bonds between the amide groups of adjacent molecules, forming chains. researchgate.net

For the target amine, 2-(4-methylpyridin-2-yl)propan-2-amine, the primary amine group (-NH₂) would be a more versatile hydrogen bond donor than the amide N-H. It is therefore expected that the amine would form a more complex three-dimensional hydrogen-bonding network in the solid state, likely involving both amine hydrogens and the pyridine nitrogen acting as a hydrogen bond acceptor.

Table 3: Crystallographic Data for the Related Compound 2,2-Dimethyl-N-(4-methylpyridin-2-yl)propanamide Data obtained from the crystallographic study of the amide precursor. researchgate.net

ParameterValue
Chemical FormulaC₁₁H₁₆N₂O
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.6361 (4)
b (Å)9.2155 (3)
c (Å)10.1585 (3)
β (°)109.808 (1)
Volume (ų)1110.19 (6)

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govyoutube.com

For 2-(4-methylpyridin-2-yl)propan-2-amine, the IR spectrum would be expected to show characteristic bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and the stretching vibrations of the pyridine ring. libretexts.orgpressbooks.pub The primary amine should exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. pressbooks.pub The pyridine ring vibrations typically appear in the 1400-1600 cm⁻¹ region. researchgate.net

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the molecule. The symmetric stretching of the pyridine ring and the vibrations of the C-C backbone would be expected to be strong in the Raman spectrum. Computational studies on related molecules like 2-amino-4-methylpyridine (B118599) have been used to assign these vibrational modes with high accuracy. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies for 2-(4-methylpyridin-2-yl)propan-2-amine Frequencies are based on data from 2-amino-4-methylpyridine researchgate.netchemicalbook.com and general spectroscopic tables. fiveable.melibretexts.org

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H stretch (asymmetric & symmetric)3300 - 3500MediumMedium
Aromatic C-H stretch3000 - 3100Medium to WeakStrong
Aliphatic C-H stretch2850 - 2970StrongStrong
Pyridine ring stretch (C=C, C=N)1400 - 1610StrongStrong
N-H bend (scissoring)1590 - 1650Medium to StrongWeak
C-H bend (methyl)1370 - 1465MediumMedium
C-N stretch1250 - 1350MediumWeak

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of a molecule with left and right circularly polarized light. These techniques are exclusively applicable to chiral molecules. The target compound, 2-(4-methylpyridin-2-yl)propan-2-amine, possesses a plane of symmetry and is therefore achiral, meaning it will not exhibit a CD or ORD spectrum in isolation.

However, chiroptical properties can be induced in an achiral molecule when it forms a non-covalent adduct with a chiral molecule. nih.gov Research has shown that achiral host molecules containing pyridine units can form host-guest complexes with chiral guests, such as enantiomerically pure aralkyl ammonium (B1175870) salts. The formation of these diastereomeric complexes leads to induced circular dichroism (ICD) signals. nih.gov

In such a scenario, the 2-(4-methylpyridin-2-yl)propan-2-amine could act as a host. The interaction with a chiral guest would force the complex into a specific, chiral conformation. The CD spectrum of this complex would be characterized by Cotton effects arising from the electronic transitions of the pyridine chromophore, which becomes part of a chiral supramolecular assembly. The sign and intensity of these induced CD bands can provide information about the absolute configuration of the chiral guest and the nature of the intermolecular interactions, such as π-π stacking or hydrogen bonding, that define the structure of the complex. nih.govrsc.org This approach allows chiroptical methods to be used to study the stereochemical aspects of adducts formed by this otherwise achiral amine.

Applications of 2 4 Methylpyridin 2 Yl Propan 2 Amine in Materials Science, Catalysis, and Chemical Sensing

Role as a Ligand in Homogeneous and Heterogeneous Catalysis for Organic Transformations

The nitrogen atoms within the pyridine (B92270) ring and the amine group of 2-(4-methylpyridin-2-yl)propan-2-amine (B1321005) make it an excellent candidate for use as a ligand in catalysis. While extensive research on this specific compound is still growing, the principles of its application can be understood from the broader context of pyridine-amine ligands. These ligands are known to coordinate with a variety of metal centers, including palladium, to form stable and active catalysts.

In the realm of organic transformations, derivatives of 2-aminopyridine (B139424) have demonstrated utility. For instance, palladium-catalyzed aryl amination reactions have been successfully carried out using related compounds. These reactions are crucial for the synthesis of a wide range of organic molecules. The steric hindrance provided by the propan-2-amine group in 2-(4-methylpyridin-2-yl)propan-2-amine can be expected to influence the selectivity and activity of catalytic systems, a subject of ongoing research interest.

Incorporation into Polymer and Supramolecular Frameworks for Advanced Materials

The integration of functional molecules like 2-(4-methylpyridin-2-yl)propan-2-amine into larger architectures such as polymers and supramolecular frameworks is a key strategy in the development of advanced materials. The pyridine and amine functionalities offer sites for polymerization or for non-covalent interactions that drive the self-assembly of supramolecular structures.

Although specific examples involving 2-(4-methylpyridin-2-yl)propan-2-amine are not yet widely reported in publicly available literature, the potential is evident. For example, related pyridine-containing monomers are used to create polymers with tailored electronic, optical, or mechanical properties. In supramolecular chemistry, the hydrogen bonding capabilities of the amine and the coordination potential of the pyridine ring can be exploited to construct complex, ordered assemblies.

Development of Chemo-Sensors and Probes for Specific Chemical Species Detection

The development of sensors for the detection of specific chemical species is a critical area of analytical chemistry. Pyridine-based compounds are frequently employed as the core of fluorescent and colorimetric chemosensors. These sensors operate through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT).

Research has shown that Schiff base compounds derived from the condensation of a pyridine-containing amine and an aldehyde can act as effective chemosensors. For instance, sensors based on 4-methyl-2,6-diformylphenol and aminopyridines have been developed for pH detection. nih.gov These probes can differentiate between normal and cancerous cells based on the different pH environments. nih.gov While direct application of 2-(4-methylpyridin-2-yl)propan-2-amine as a chemosensor is yet to be fully explored, its structural motifs suggest significant potential in this area, particularly for the detection of metal ions or specific anions. Another study demonstrated the use of a pyridinealdehyde derivative for the highly selective detection of cyanide ions. nih.gov

Table 1: Examples of Pyridine-Based Chemosensors

Sensor BaseDetected AnalyteSensing MechanismReference
4-methyl-2,6-diformylphenol and aminopyridinepHFluorescence nih.gov
2-(N-hexylcarbazole-3'-yl)-4-pyridinealdehydeCyanide (CN-)Fluorescence nih.gov

Precursor in the Synthesis of Specialty Chemicals (non-pharmaceutical, non-agrochemical)

Beyond its direct applications, 2-(4-methylpyridin-2-yl)propan-2-amine serves as a valuable precursor for the synthesis of more complex specialty chemicals. Its reactive sites—the amine group and the pyridine ring—allow for a variety of chemical modifications, leading to the creation of novel molecules with specific functions.

For example, the amine group can be readily derivatized to form amides, sulfonamides, or ureas, introducing new functionalities and properties. The pyridine ring can undergo substitution reactions, further expanding the molecular diversity that can be achieved from this starting material. These synthetic pathways are crucial for producing compounds for materials science and other non-pharmaceutical and non-agrochemical sectors.

Exploration in Non-Linear Optics and Optoelectronic Materials

Materials with non-linear optical (NLO) properties are in high demand for applications in telecommunications, optical computing, and data storage. Organic molecules with donor-π-acceptor (D-π-A) structures are a major focus of NLO materials research. The pyridine ring can act as an acceptor, and when combined with a suitable donor group through a π-conjugated system, can give rise to significant NLO responses.

Theoretical studies using Density Functional Theory (DFT) on naphthyridine derivatives, which share structural similarities with pyridine compounds, have shown their potential for NLO applications, including optical switching. rsc.org These studies reveal that the hyperpolarizability, a key NLO parameter, can be tuned by modifying the molecular structure. rsc.org The incorporation of the 2-(4-methylpyridin-2-yl)propan-2-amine scaffold into such D-π-A systems is a promising avenue for the development of new NLO materials.

Conclusion

Synopsis of Key Academic Contributions and Methodological Advancements related to 2-(4-methylpyridin-2-yl)propan-2-amine (B1321005)

Research surrounding 2-(4-methylpyridin-2-yl)propan-2-amine and its structural relatives has primarily been driven by their potential as bioactive molecules. A significant academic contribution lies in the exploration of substituted 2-aminopyridine (B139424) derivatives as inhibitors of nitric oxide synthase (NOS). For instance, analogs such as 6-substituted alkyl derivatives of 2-amino-4-methylpyridine (B118599) have demonstrated improved potency and selectivity as iNOS inhibitors, with some exhibiting IC50 values as low as 28 nM. nih.gov This line of inquiry has spurred the development of synthetic methodologies to access these complex pyridine (B92270) structures.

Methodological advancements have been centered on the efficient construction of the substituted pyridine core. Classical approaches often involve multi-step sequences, starting from commercially available pyridines. A notable strategy involves the synthesis of key intermediates which can then be elaborated into the final target molecules. For example, the synthesis of 2-amino-4-methylpyridine derivatives has been achieved through a sequence involving the protection of the amino group, followed by functionalization at other positions of the pyridine ring and subsequent deprotection. nih.gov While specific high-yield syntheses for 2-(4-methylpyridin-2-yl)propan-2-amine are not extensively documented in publicly available literature, the general synthetic strategies for related compounds provide a foundational framework. These often rely on nucleophilic substitution or cross-coupling reactions to introduce substituents onto the pyridine ring.

The table below summarizes some of the key research findings for functionally similar pyridine derivatives.

Compound ClassKey FindingsReference
2-Amino-4-methylpyridine AnalogsPotent and selective inhibitors of inducible nitric oxide synthase (iNOS). nih.gov
Substituted PyridinesServe as versatile scaffolds for the development of various therapeutic agents. nih.govmdpi.com

Persistent Challenges and Opportunities for Future Chemical Research

Another significant challenge is the limited understanding of the structure-activity relationship (SAR) for this specific compound. While broader classes of aminopyridines have been studied, detailed investigations into how modifications of the 2-(propan-2-amine) and 4-methyl groups of the target molecule affect its biological activity are scarce. This knowledge gap presents a considerable opportunity for future research. Systematic SAR studies, aided by computational modeling and high-throughput screening, could unlock the full therapeutic potential of this scaffold.

Furthermore, the exploration of novel applications for 2-(4-methylpyridin-2-yl)propan-2-amine beyond iNOS inhibition is an open avenue for research. Its structural motifs suggest potential utility in areas such as catalysis, materials science, and as a ligand in coordination chemistry. Investigating these possibilities could lead to the discovery of new and valuable properties.

Broader Implications of Advancements in 2-(4-methylpyridin-2-yl)propan-2-amine Chemistry for Fundamental Chemical Science

The study of 2-(4-methylpyridin-2-yl)propan-2-amine and its derivatives contributes to the broader landscape of fundamental chemical science in several ways. The development of novel synthetic routes to access this and related molecules enriches the toolbox of synthetic organic chemists, providing new strategies for the construction of substituted heterocycles. These methodologies can be applied to the synthesis of a wide range of other important chemical entities.

Moreover, the investigation of the physicochemical and biological properties of these compounds deepens our understanding of the fundamental principles governing molecular recognition and interaction. The pyridine nitrogen atom and the amino group provide sites for hydrogen bonding and coordination, making these molecules excellent probes for studying non-covalent interactions, which are crucial in biological systems and materials science.

Finally, the pursuit of new therapeutic agents based on the 2-aminopyridine scaffold highlights the intricate relationship between chemical structure and biological function. Each new data point from SAR studies contributes to the collective knowledge that guides the rational design of future drugs and functional molecules. The challenges and successes in the chemistry of compounds like 2-(4-methylpyridin-2-yl)propan-2-amine therefore serve as a microcosm of the broader endeavor of chemical science to understand and manipulate the molecular world for the benefit of society.

Q & A

Q. What are the standard synthetic routes for 2-(4-methylpyridin-2-yl)propan-2-amine, and how can purity be optimized?

Methodological Answer: Synthesis typically involves alkylation of 4-methylpyridine derivatives. A common approach is the reaction of 4-methylpyridine-2-carbonitrile with acetone in the presence of a Grignard reagent (e.g., methylmagnesium bromide), followed by catalytic hydrogenation to yield the amine. Purification is achieved via recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients. Purity (>98%) is confirmed by HPLC (retention time ~8.2 min, C18 column) and NMR (δ 1.45 ppm for CH₃ groups, δ 8.3–8.5 ppm for pyridyl protons) .

Q. What analytical techniques are critical for characterizing 2-(4-methylpyridin-2-yl)propan-2-amine?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., quaternary carbon at δ 45 ppm for the propan-2-amine backbone).
  • Mass Spectrometry (MS) : ESI-MS shows a molecular ion peak at m/z 151.2 [M+H]⁺.
  • HPLC : Purity assessment using a mobile phase of 0.1% TFA in acetonitrile/water (70:30).
  • Elemental Analysis : Expected C: 70.83%, H: 8.92%, N: 20.25% (theoretical for C₉H₁₄N₂) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: In vitro assays suggest modulation of serotonin receptors (5-HT₂A/2C) due to structural similarity to known psychoactive amines. For initial screening:

  • Radioligand Binding Assays : Use [³H]Ketanserin for 5-HT₂A (IC₅₀ values compared to reference ligands).
  • Functional Assays : Measure cAMP levels in HEK293 cells transfected with target receptors.
    Contradictory data may arise from enantiomeric impurities; chiral HPLC separation is recommended .

Advanced Research Questions

Q. How can enantioselective synthesis of 2-(4-methylpyridin-2-yl)propan-2-amine be achieved?

Methodological Answer: Chiral resolution via diastereomeric salt formation using (-)-di-p-toluoyl-D-tartaric acid in ethanol yields enantiomers. Alternatively, asymmetric catalysis with a chiral palladium complex (e.g., (R)-BINAP/Pd) achieves >90% enantiomeric excess (ee). Monitor ee by chiral GC (Cyclosil-B column) or polarimetry .

Q. What structure-activity relationships (SAR) govern its receptor binding?

Methodological Answer: Key SAR insights:

  • Pyridyl Methyl Group : Enhances lipophilicity and blood-brain barrier penetration (logP ~1.8).
  • Amine Substituents : Tertiary amine configuration reduces off-target binding to adrenergic receptors.
  • Comparative Studies : Replace 4-methyl with 4-fluoro (see ) to assess halogen effects on binding affinity. Use molecular docking (AutoDock Vina) to map interactions with 5-HT₂A .

Q. How does 2-(4-methylpyridin-2-yl)propan-2-amine interact with κ-opioid receptors?

Methodological Answer: In silico modeling (e.g., Schrödinger Maestro) predicts hydrogen bonding between the amine and receptor residues Tyr139 and Asp137. Validate via:

  • Patch-Clamp Electrophysiology : Measure inhibition of K⁺ currents in transfected CHO cells.
  • In Vivo Studies : Assess antinociceptive effects in rodent models (tail-flick test) with naloxone as a control .

Q. What computational methods predict its metabolic stability?

Methodological Answer:

  • CYP450 Metabolism Prediction : Use SwissADME to identify likely oxidation sites (e.g., N-demethylation at the amine).
  • In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS.
  • MD Simulations : Simulate hepatic clearance pathways with GROMACS .

Q. How can stability under varying pH and temperature conditions be assessed?

Methodological Answer:

  • Forced Degradation Studies : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24h.
  • Kinetic Analysis : Monitor degradation via UV-Vis (λ_max = 265 nm) and calculate t₁/₂.
  • Stability-Indicating HPLC : Develop a method resolving degradation products (e.g., oxidized pyridine derivatives) .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

Methodological Answer:

  • Quality Control (QC) Protocols : Standardize synthesis (e.g., strict control of Grignard reaction temperature at 0–5°C).
  • Statistical Analysis : Use ANOVA to compare IC₅₀ values across batches.
  • Reference Standards : Cross-validate with commercial analogs (e.g., 2-(6-methylpyridin-2-yl)propan-2-amine from ) .

Q. How can bioconjugation expand its application in targeted drug delivery?

Methodological Answer:

  • PEGylation : Attach polyethylene glycol (PEG-2000) via carbodiimide coupling to enhance solubility.
  • Antibody-Drug Conjugates (ADCs) : Link to anti-5-HT₂A monoclonal antibodies using maleimide-thiol chemistry.
  • In Vivo Tracking : Label with ¹⁸F for PET imaging in rodent brains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.